molecular formula C15H16O2 B14812583 1-(6-Methoxy-naphthalen-2-yl)-butan-1-one

1-(6-Methoxy-naphthalen-2-yl)-butan-1-one

Cat. No.: B14812583
M. Wt: 228.29 g/mol
InChI Key: IVUNPOOFNUBEBJ-UHFFFAOYSA-N
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Description

2-Butyryl-6-methoxy-naphthalin is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, characterized by the presence of a butyryl group at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyryl-6-methoxy-naphthalin typically involves the acylation of 6-methoxy-naphthalene. One common method is the Friedel-Crafts acylation, where 6-methoxy-naphthalene reacts with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 2-Butyryl-6-methoxy-naphthalin follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Butyryl-6-methoxy-naphthalin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butyryl group to a butyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be employed.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields the corresponding butyl derivative.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

2-Butyryl-6-methoxy-naphthalin has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive naphthalene derivatives.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butyryl-6-methoxy-naphthalin is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The butyryl group may facilitate binding to specific sites, while the methoxy group can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

    2-Acetyl-6-methoxy-naphthalene: Similar structure but with an acetyl group instead of a butyryl group.

    2-Butyryl-naphthalene: Lacks the methoxy group, affecting its reactivity and applications.

    6-Methoxy-naphthalene: Lacks the butyryl group, making it less versatile in certain reactions.

Uniqueness: 2-Butyryl-6-methoxy-naphthalin is unique due to the presence of both the butyryl and methoxy groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)butan-1-one

InChI

InChI=1S/C15H16O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10H,3-4H2,1-2H3

InChI Key

IVUNPOOFNUBEBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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